3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms and a methyl group attached to the benzene ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Formation of alcohols from the carboxylic acid group.
Scientific Research Applications
3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of fluorine atoms.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure with additional fluorine atoms.
Uniqueness
3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
3-fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-5-12(15)11(6-8)10-4-3-9(14(17)18)7-13(10)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGBVWWQFJGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681397 |
Source
|
Record name | 2,2'-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-69-9 |
Source
|
Record name | 2,2'-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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